3-Phenyloxirane-2-carboxylate
Description
3-Phenyloxirane-2-carboxylate is an epoxide-containing ester derivative with a phenyl substituent at the 3-position of the oxirane ring. It exists in multiple stereoisomeric forms, such as methyl (2S,3R)-3-phenyloxirane-2-carboxylate (CAS 37161-74-3) and ethyl (2R,3S)-3-phenyloxirane-2-carboxylate (CAS 2272-55-1), which differ in alkyl ester groups (methyl vs. ethyl) and stereochemistry .
Properties
Molecular Formula |
C9H7O3- |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C9H8O3/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H,10,11)/p-1 |
InChI Key |
HALONVPKHYIEQU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₀H₁₀O₃ (methyl ester); C₁₁H₁₂O₃ (ethyl ester)
- Molecular Weight : 178.18 g/mol (methyl); 192.21 g/mol (ethyl)
- Stereochemistry : Critical for biological activity; enantiomers are synthesized via asymmetric catalysis .
Comparison with Similar Compounds
Ethyl 3-Phenyloxirane-2-carboxylate
- Structure : Ethyl ester analog with similar stereochemical diversity.
- Reactivity : Less reactive in regioselective nucleophilic ring-opening reactions compared to electron-rich epoxides, likely due to electron-withdrawing ester groups .
- Applications : Predominantly used in flavor industries for its fruity odor .
Methyl 3-Methyl-3-(4-Methylpent-3-enyl)oxirane-2-carboxylate
- Structure : Features a branched aliphatic chain at the 3-position.
- Reactivity : Enhanced steric hindrance reduces ring-opening efficiency compared to phenyl-substituted analogs .
3,3-Dimethyl-2-Phenyloxirane-2-carboxamide
- Structure : Carboxamide substitution replaces the ester group, introducing hydrogen-bonding capability.
- Applications: No reported biological activity, but structural analogs are explored in medicinal chemistry.
Research Findings and Data
Comparative Data Table
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